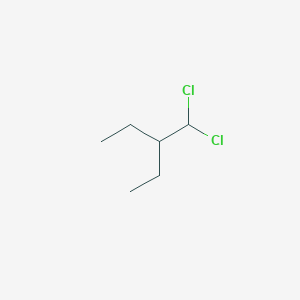

3-(Dichloromethyl)pentane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64707-22-8 |

|---|---|

Molecular Formula |

C6H12Cl2 |

Molecular Weight |

155.06 g/mol |

IUPAC Name |

3-(dichloromethyl)pentane |

InChI |

InChI=1S/C6H12Cl2/c1-3-5(4-2)6(7)8/h5-6H,3-4H2,1-2H3 |

InChI Key |

KGOWTYVFVXXOFM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dichloromethyl Pentane and Analogous Structures

Direct Synthetic Routes to Dichlorinated Pentane (B18724) Scaffolds

Direct methods for introducing two chlorine atoms onto a pentane framework are often challenged by a lack of selectivity, leading to a mixture of mono- and poly-halogenated products as well as various constitutional isomers.

Halogenation Reactions on Pentane Derivatives

Free-radical halogenation is a classical method for the functionalization of alkanes. This process is typically initiated by ultraviolet (UV) light or heat, which promotes the homolytic cleavage of a halogen molecule (e.g., Cl₂) into highly reactive radical species. These radicals can then abstract hydrogen atoms from the alkane, leading to the formation of an alkyl radical, which subsequently reacts with another halogen molecule to form the halogenated alkane and propagate the radical chain reaction.

While this method is effective for introducing halogens, it generally lacks regioselectivity, especially with chlorine. The chlorination of a simple alkane like pentane can result in a mixture of all possible monochlorinated and dichlorinated isomers. The distribution of these products is influenced by the statistical probability of abstracting a hydrogen atom from a particular position and the relative stability of the resulting radical intermediates (tertiary > secondary > primary).

For a theoretical dichlorination of 3-ethylpentane (B1585240), a structurally similar alkane, a multitude of dichlorinated products would be expected due to the presence of primary, secondary, and tertiary C-H bonds.

Approaches for Regioselective Dichlorination

Achieving regioselectivity in the direct dichlorination of alkanes is a significant synthetic challenge. The reactivity of C-H bonds towards radical abstraction generally follows the order of tertiary > secondary > primary, which can provide a degree of control if a particularly reactive C-H bond is present. However, the high reactivity of chlorine radicals often leads to poor selectivity.

One strategy to enhance regioselectivity is the use of directing groups, which can position the halogenating agent at a specific site on the molecule. However, this approach is more commonly employed in more complex substrates and is less straightforward for simple alkanes. Another approach involves the use of specific halogenating agents that exhibit greater selectivity than elemental chlorine. For instance, sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator can sometimes offer improved selectivity in chlorination reactions.

Precursor-Based Synthesis of Pentane Derivatives with Halogenation

To overcome the selectivity issues of direct halogenation, multi-step synthetic sequences starting from functionalized precursors are often employed. These methods allow for the precise introduction of chlorine atoms at the desired position.

Formation from Substituted Propane (B168953) and Propene Intermediates

While not a direct route to 3-(dichloromethyl)pentane, the principles of building a carbon skeleton from smaller, functionalized molecules can be applied. For instance, coupling reactions of substituted propane or propene units could theoretically be used to construct the 3-ethylpentane backbone, which could then be subjected to selective functionalization. However, a more direct precursor-based approach for the target molecule would involve the conversion of a functional group already at the desired position.

A plausible, though not directly documented for this specific compound, precursor-based synthesis of this compound would involve the conversion of a carbonyl group. For example, the synthesis of 3-pentyl propanal, followed by reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), could yield the desired gem-dichloride. This approach offers excellent regiocontrol as the position of the dichloromethyl group is determined by the initial position of the aldehyde functionality. Aldehydes and ketones can be converted to their corresponding gem-dichlorides using various reagents.

Table 1: Reagents for the Conversion of Aldehydes and Ketones to Gem-Dichlorides

| Reagent(s) | Conditions | Reference |

| Phosphorus pentachloride (PCl₅) | Varies | General textbook knowledge |

| Thionyl chloride (SOCl₂)/Pyridine | Varies | General textbook knowledge |

| Oxalyl chloride/(CH₂Cl)₂ | Varies | General textbook knowledge |

This table presents general reagents and is not based on the direct synthesis of this compound.

Similarly, the conversion of a primary alcohol, such as 3-ethyl-1-pentanol, to the corresponding dichloride is a potential route. While the direct conversion of a primary alcohol to a gem-dichloride is not a standard transformation, it could potentially be achieved through a two-step process involving oxidation to the aldehyde followed by dichlorination as described above. Standard methods exist for the conversion of alcohols to monochloroalkanes using reagents like thionyl chloride or phosphorus pentachloride. docbrown.infolibretexts.orgchemguide.co.uk

Cycloaddition and Rearrangement Strategies for Halogenated Cyclic Pentane Analogues (e.g., Bicyclo[1.1.1]pentanes)

Bicyclo[1.1.1]pentanes (BCPs) are strained, three-dimensional structures that have gained interest as bioisosteres for arenes in medicinal chemistry. The synthesis of halogenated BCPs often relies on unique cycloaddition and rearrangement reactions.

A common strategy for the synthesis of functionalized BCPs involves the reaction of [1.1.1]propellane with various reagents. acs.org For example, the radical addition of alkyl halides to [1.1.1]propellane can yield 1-halo-3-alkyl-bicyclo[1.1.1]pentanes. rsc.org This approach provides a direct route to halogenated BCP derivatives.

Another powerful method involves the intramolecular cyclization of diazocarbonyl compounds to form bicyclo[1.1.0]butanes, which can then undergo further reactions to form the BCP core. acs.orgnih.gov For instance, a dirhodium-catalyzed intramolecular cyclopropanation can form a bicyclo[1.1.0]butane, which upon photoinduced reaction with a carbene, can lead to the formation of a 2-substituted bicyclo[1.1.1]pentane. acs.orgnih.gov Halogenated derivatives can be accessed through the use of halogenated starting materials or by subsequent functionalization.

Advanced Catalytic Methods in Halogenated Pentane Derivative Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic systems that can achieve selective C-H bond functionalization, including halogenation. These methods often employ transition metal catalysts to activate otherwise unreactive C-H bonds.

For the chlorination of unactivated C-H bonds, palladium-catalyzed reactions have been developed. researchgate.net These systems can utilize a directing group to achieve high regioselectivity, even at room temperature. While this has been demonstrated for more complex molecules, the principles could potentially be adapted for the selective dichlorination of a simple alkane by choosing an appropriate directing group.

Furthermore, catalyst-controlled functionalization of unactivated C-H bonds in the presence of more electronically activated C-H bonds has been achieved using specialized chiral dirhodium tetracarboxylate catalysts. nih.gov These catalysts can direct functionalization to remote, unactivated methylene (B1212753) C-H bonds with high selectivity. Such advanced catalytic systems hold promise for overcoming the selectivity challenges inherent in the direct halogenation of alkanes.

Transition Metal-Catalyzed Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly efficient strategy for elaborating simple hydrocarbon skeletons, avoiding the need for pre-functionalized starting materials. mdpi.com Transition metals, particularly rhodium and cobalt, have emerged as powerful catalysts for such transformations. nih.govrsc.org

While direct dichloromethylation of pentane is not widely documented, analogous C-H functionalization reactions on alkanes illustrate the potential of this approach. Rhodium catalysts, for instance, have been successfully employed for the C-H functionalization of pentane. acs.org These reactions often proceed through the insertion of a metal-carbene intermediate into a C-H bond. rsc.org The regioselectivity of these insertions typically follows the order of tertiary > secondary > primary C-H bonds, which suggests that functionalization of pentane would preferentially occur at the C2 or C3 position. mdpi.com

For a hypothetical synthesis of this compound, one could envision a rhodium-catalyzed reaction involving a carbene precursor that delivers the dichloromethyl group. The catalyst would facilitate the insertion of this carbene into a C-H bond at the C3 position of pentane. The development of chiral ligands for these metal catalysts can also introduce stereocontrol, a critical aspect for more advanced applications. wikipedia.org High-valent cobalt complexes have also garnered significant attention for C-H functionalization, offering pathways for asymmetric catalysis through the rational design of chiral ligands. rsc.org These methodologies underscore the potential of transition metal catalysis to forge C-C bonds on simple alkane frameworks, providing a plausible, albeit challenging, route to structures like this compound.

Photochemical Reaction Pathways for Pentane-Derived Scaffolds

Photochemical methods offer an alternative, powerful approach for generating highly reactive intermediates capable of functionalizing unactivated C-H bonds. nih.gov Specifically, the generation of dichloromethyl radicals (•CHCl2) from inexpensive and abundant chloroform (B151607) (CHCl3) under visible-light irradiation is a well-established technique for introducing the dichloromethyl group into organic molecules. nih.govresearchgate.net

One prominent method involves the use of a heterogeneous potassium poly(heptazine imide) (K-PHI) photocatalyst. nih.gov The proposed mechanism begins with the excitation of the K-PHI photocatalyst by blue light. The excited catalyst then reduces an electron donor, leading to the formation of a long-lived radical anion (K-PHI•−). This radical anion subsequently transfers an electron to chloroform, which then fragments to release a chloride anion and the desired dichloromethyl radical. nih.gov

This dichloromethyl radical can then engage in various C-C bond-forming reactions. While direct hydrodichloromethylation of pentane via a radical chain reaction is challenging to control, the addition of •CHCl2 radicals to pentane-derived scaffolds containing a reactive site, such as a double bond, is highly feasible. For instance, research has demonstrated the efficient 1,4-addition of dichloromethyl radicals to various enones, yielding γ,γ-dichloroketones with moderate to excellent yields. nih.gov This strategy highlights how a pentane-derived substrate could be functionalized photochemically.

| Enone Substrate | Resulting γ,γ-dichloroketone Product | Yield (%) |

|---|---|---|

| (E)-4-phenylbut-3-en-2-one | 4,4-dichloro-4-phenylbutan-2-one | 89 |

| (E)-1,3-diphenylprop-2-en-1-one | 3,3-dichloro-1,3-diphenylpropan-1-one | 88 |

| (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | 3,3-dichloro-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 83 |

| (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | 3,3-dichloro-3-(4-chlorophenyl)-1-phenylpropan-1-one | 75 |

| (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one | 3,3-dichloro-1-phenyl-3-(p-tolyl)propan-1-one | 81 |

| Cyclohex-2-en-1-one | 3,3-dichlorocyclohexan-1-one | 18 |

Stereoselective and Enantioselective Synthesis of Dichlorinated Pentanes

The synthesis of specific stereoisomers of dichlorinated alkanes, including chiral, enantiomerically pure forms of this compound, represents a significant synthetic challenge due to the steric and electronic similarity of C-H bonds in an aliphatic chain. Direct asymmetric synthesis on such a simple scaffold is rare, and literature specifically detailing the stereoselective synthesis of dichlorinated pentanes is scarce.

However, general principles of asymmetric synthesis can be applied to conceptualize pathways to these molecules. The primary strategies involve the use of chiral catalysts, chiral auxiliaries, or chiral substrates to control the stereochemical outcome of a reaction.

Catalytic Asymmetric C-H Functionalization: A promising, though still developing, approach is the enantioselective functionalization of C-H bonds using transition metal catalysts bearing chiral ligands. rsc.orgnih.gov Gold, rhodium, and cobalt complexes have all been investigated for enantioselective C-H functionalization. rsc.orgwikipedia.orgnih.gov In a hypothetical enantioselective synthesis of this compound, a chiral rhodium catalyst could be employed to mediate the insertion of a dichlorocarbene (B158193) into a C-H bond of a prochiral pentane derivative. The chiral environment created by the catalyst would favor one enantiomer of the product over the other.

Substrate-Controlled Synthesis: An alternative strategy involves starting with a chiral molecule derived from the "chiral pool" or synthesized asymmetrically. For example, a pentane derivative with a pre-existing stereocenter and a directing group could be used to guide a metal catalyst to a specific C-H bond. Chelation-assisted C-H functionalization is a powerful tool where a coordinating group on the substrate directs the catalyst to a proximal C-H bond, enhancing both reactivity and selectivity. nih.gov By employing a chiral, enantiopure directing group, it may be possible to achieve a diastereoselective dichloromethylation, after which the directing group can be removed to yield the final enantiomerically enriched product.

While these approaches are conceptually sound, their practical application to a simple, flexible alkane like pentane remains a formidable task due to the challenges in differentiating between multiple similar secondary C-H bonds.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Dichloromethyl Pentane and Its Analogs

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. Each type of bond and functional group possesses characteristic vibrational frequencies, making these methods ideal for identifying the structural components of 3-(Dichloromethyl)pentane.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, the FTIR spectrum is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

The alkyl backbone of the pentane (B18724) structure gives rise to characteristic stretching and bending vibrations. Strong C-H stretching absorptions are anticipated in the 2880-2940 cm⁻¹ region, typical for methyl (CH₃) and methylene (B1212753) (CH₂) groups in alkanes. docbrown.infodocbrown.info Additionally, C-H deformation (bending) vibrations are expected between 1365 and 1480 cm⁻¹. docbrown.infodocbrown.info

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretching | 2880 - 2940 | -CH₃ and -CH₂ groups of the pentane chain docbrown.infodocbrown.info |

| C-H Bending/Deformation | 1365 - 1480 | -CH₃ and -CH₂ groups of the pentane chain docbrown.infodocbrown.info |

| C-Cl Stretching | 600 - 800 | Vibrations of the carbon-chlorine bonds setu.ie |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. stellarnet.us A key advantage of Raman spectroscopy in the analysis of chlorinated compounds is its sensitivity to symmetric vibrations and bonds involving heavier atoms. While C-H bonds are visible, the C-Cl bonds in this compound are expected to produce distinct and often intense signals.

The symmetric stretching of the C-Cl bonds is particularly Raman-active. In molecules containing multiple chlorine atoms, such as carbon tetrachloride, strong Raman peaks are observed for C-Cl stretching and bending modes. sphinxsai.com For various aliphatic chlorides, the fundamental frequency associated with the C-Cl bond is found to be a strong Raman scatterer, typically appearing in the 600-800 cm⁻¹ range. researchgate.netaps.org This makes Raman spectroscopy an excellent tool for confirming the presence and analyzing the environment of the C-Cl bonds within the this compound structure.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Assignment |

|---|---|---|

| C-Cl Symmetric Stretching | 600 - 800 | Strong, characteristic signal for the dichloromethyl group researchgate.netaps.org |

| C-C Stretching | 800 - 1200 | Vibrations of the pentane carbon skeleton |

| C-H Stretching | 2800 - 3000 | -CH, -CH₂, and -CH₃ groups |

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The structure of this compound contains several non-equivalent protons, which would give rise to a complex but interpretable spectrum.

Chemical Shift: The position of a signal (chemical shift, δ) indicates the electronic environment of the proton. Protons near electronegative atoms, like chlorine, are "deshielded" and appear at a higher chemical shift (downfield). The proton of the dichloromethyl group (-CHCl₂) is expected to be the most downfield signal due to the strong deshielding effect of two chlorine atoms. The methine proton at the C3 position will also be shifted downfield. The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups will appear further upfield in the typical alkane region.

Spin-Spin Coupling: The signal for a proton is often split into a multiplet by the magnetic fields of neighboring, non-equivalent protons. pressbooks.puborgchemboulder.com This phenomenon, known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of equivalent neighboring protons. libretexts.org This splitting pattern provides direct evidence of atomic connectivity. For this compound, the -CHCl₂ proton is adjacent to the C3-H, and its signal should be split into a doublet. The C3-H proton is coupled to the -CHCl₂ proton and the four protons of the two adjacent methylene groups, resulting in a complex multiplet. The methylene protons would be split by the adjacent methyl and C3-H protons, likely appearing as a quartet of triplets or a more complex multiplet. The terminal methyl protons would be split by the adjacent methylene protons into a triplet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to |

|---|---|---|---|

| -CHCl₂ | ~5.5 - 6.0 | Doublet (d) | C3-H |

| -CH(CH₂CH₃)₂ | ~2.0 - 2.5 | Multiplet (m) | -CHCl₂, -CH₂CH₃ |

| -CH₂CH₃ | ~1.3 - 1.7 | Multiplet (m) | C3-H, -CH₂CH₃ |

| -CH₂CH₃ | ~0.8 - 1.1 | Triplet (t) | -CH₂CH₃ |

¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule. hw.ac.uk This technique is invaluable for determining the carbon skeleton and the hybridization state of each carbon. In standard proton-decoupled ¹³C NMR spectra, each unique carbon appears as a single line, simplifying the spectrum by removing ¹³C-¹H coupling. libretexts.org

For this compound, the structure suggests the presence of four chemically distinct carbon environments, as the two ethyl groups are equivalent.

The dichloromethyl carbon (-CHCl₂).

The C3 methine carbon.

The methylene carbons (-CH₂-).

The methyl carbons (-CH₃).

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. libretexts.org Carbons bonded to electronegative atoms are shifted significantly downfield. Therefore, the -CHCl₂ carbon is expected to have the largest chemical shift. The C3 carbon, being a tertiary carbon, will also be downfield relative to the other sp³ carbons. The methylene and methyl carbons will appear in the typical upfield alkane region. oregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| -CHCl₂ | ~70 - 90 | CH |

| -CH(CH₂CH₃)₂ | ~45 - 60 | CH |

| -CH₂CH₃ | ~20 - 35 | CH₂ |

| -CH₂CH₃ | ~10 - 20 | CH₃ |

While 1D NMR provides foundational data, 2D NMR experiments are often necessary for the unambiguous assignment of complex structures. kubikat.orgcore.ac.uk Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful as they reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.gov This information is critical for piecing together the molecular framework.

In an HMBC spectrum of this compound, specific cross-peaks would confirm the connectivity of the dichloromethyl group to the pentane backbone. Key expected correlations would include:

A correlation between the proton of the -CHCl₂ group and the C3 carbon (a two-bond coupling, ²JCH).

Correlations between the proton of the -CHCl₂ group and the C2/C4 methylene carbons (a three-bond coupling, ³JCH).

Correlations between the C3-H proton and the -CHCl₂ carbon, the C2/C4 methylene carbons, and the C1/C5 methyl carbons.

Correlations between the terminal methyl protons (C1-H₃/C5-H₃ ) and their adjacent methylene carbons (C2/C4 ) and the central methine carbon (C3 ).

These correlations would provide definitive proof of the molecular structure, connecting the substituent to the correct position on the pentane chain and confirming the arrangement of the ethyl groups. nih.gov

| Proton (¹H) | Correlated Carbon (¹³C) | Type of Coupling |

|---|---|---|

| -CHCl₂ | C3 | ²JCH |

| C2 / C4 | ³JCH | |

| C3-H | CHCl₂ | ²JCH |

| C2 / C4 | ²JCH | |

| C1 / C5 | ³JCH | |

| -CH₂CH₃ | C2 / C4 | ²JCH |

| C3 | ³JCH |

Other Nuclei NMR Studies (e.g., ³¹P NMR for related compounds)

While ¹H and ¹³C NMR are primary tools for characterizing organic molecules like this compound, NMR spectroscopy of other nuclei is invaluable for studying related compounds or analogs where different elements are present. For instance, in the case of organophosphorus analogs, Phosphorus-31 NMR (³¹P NMR) is a powerful and direct method for structural analysis. oxinst.com

The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, which provides excellent NMR sensitivity. mdpi.com Its broad chemical shift range allows for clear distinction between different phosphorus environments. mdpi.com For an organophosphorus analog of this compound, such as a phosphonate (B1237965) derivative, ³¹P NMR would provide key structural information. The chemical shift (δ) of the phosphorus atom is highly sensitive to its oxidation state and the nature of the substituents attached to it. oxinst.com

For example, phosphonate esters, which could be synthesized from this compound, exhibit characteristic chemical shifts. The coupling between the phosphorus nucleus and adjacent protons (²JPH or ³JPH) or carbon atoms (¹JPC or ²JPC) in ¹H or ¹³C spectra provides further structural confirmation, and these couplings can be studied in detail using heteronuclear correlation experiments. jeol.com In complex mixtures, ³¹P NMR can easily distinguish between different phosphorus-containing species, such as starting materials, products, and byproducts, aiding in reaction monitoring and purity assessment. oxinst.comjeol.com

| Compound Class | Typical ³¹P Chemical Shift (δ) Range (ppm) | Oxidation State of Phosphorus |

|---|---|---|

| Phosphines (R₃P) | -60 to +20 | +3 |

| Phosphine oxides (R₃P=O) | +20 to +60 | +5 |

| Phosphites (P(OR)₃) | +120 to +140 | +3 |

| Phosphates (P(O)(OR)₃) | -20 to +5 | +5 |

| Alkyl phosphonates (RP(O)(OR)₂) | +15 to +35 | +5 |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a molecule and for deducing its structure through the analysis of fragmentation patterns. wikipedia.org For halogenated compounds like this compound, MS is particularly informative due to the characteristic isotopic signatures of halogens.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Component Identification

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for separating and identifying volatile compounds in a mixture. nih.gov In a hypothetical analysis, this compound would first be separated from other components on a GC column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would show a molecular ion (M⁺) peak, which corresponds to the intact molecule's mass. A key feature for this compound would be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule with two chlorine atoms will thus exhibit a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak pattern with a relative intensity ratio of approximately 9:6:1.

Furthermore, the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The pattern of these fragment ions is a fingerprint that helps in structural elucidation. For this compound, common fragmentation pathways would include the loss of a chlorine atom, the loss of an HCl molecule, and various cleavages of the pentane backbone. whitman.edu

| Fragment Ion (m/z) | Possible Identity | Notes |

|---|---|---|

| 154, 156, 158 | [C₆H₁₂Cl₂]⁺ | Molecular ion peak cluster (M⁺) |

| 119, 121 | [M - Cl]⁺ | Loss of a chlorine radical |

| 83 | [M - CHCl₂]⁺ | Loss of the dichloromethyl radical |

| 83, 85 | [CHCl₂]⁺ | Dichloromethyl cation |

| 71 | [C₅H₁₁]⁺ | Pentyl cation from cleavage |

| 43 | [C₃H₇]⁺ | Propyl fragment (base peak is common for alkanes) libretexts.org |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between ions that have the same nominal mass but different exact masses due to the mass defect of their constituent atoms. colorado.edu

For example, the molecular formula of this compound is C₆H₁₂Cl₂. Using HRMS, its calculated exact mass can be differentiated from other potential formulas that might have the same integer mass. This capability is crucial for confirming the identity of an unknown compound or for verifying the outcome of a chemical synthesis. nih.govresearchgate.net The high accuracy of HRMS also applies to fragment ions, aiding in the confirmation of fragmentation pathways proposed from lower-resolution MS data. scholaris.ca

| Molecular Formula | Nominal Mass | Calculated Exact Mass |

|---|---|---|

| C₆H₁₂³⁵Cl₂ | 154 | 154.0367 |

| C₇H₁₄NCl | 154 | 154.0842 (for ³⁵Cl) |

| C₈H₁₈O₂ | 154 | 154.1307 |

| C₁₀H₂₆ | 154 | 154.2035 |

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Although this compound is a liquid under standard conditions, it can be crystallized at low temperatures. A suitable single crystal can then be analyzed by single-crystal X-ray diffraction. mdpi.com This technique involves irradiating the crystal with a beam of X-rays and measuring the diffraction pattern produced by the electron clouds of the atoms.

The analysis of this pattern would yield the precise coordinates of each atom (carbon, hydrogen, and chlorine) in the crystal lattice. This information would confirm the connectivity of the atoms and provide highly accurate measurements of all bond lengths and angles. Furthermore, the data would reveal the conformation of the molecule in the solid state (e.g., the rotational arrangement around the C-C bonds) and detail any intermolecular interactions, such as weak hydrogen bonds or halogen bonds, that dictate the crystal packing. nih.gov Such studies on related haloalkanes have been crucial in understanding their solid-state behavior and physical properties. nih.gov

| Bond Type | Average Bond Length (Å) | Data Source |

|---|---|---|

| C-C (alkane) | 1.54 | Standard structural chemistry data |

| C-H (alkane) | 1.09 | Standard structural chemistry data |

| C-Cl (alkyl chloride) | 1.77 - 1.81 | Crystallographic databases |

Chromatographic and Separation Techniques for 3 Dichloromethyl Pentane Research

Liquid Chromatography Methodologies for Isolation and Purification

Liquid chromatography (LC) is a fundamental technique for separating compounds in a liquid mobile phase that passes through a solid stationary phase. njit.edu Its application to a non-polar compound like 3-(Dichloromethyl)pentane involves choosing appropriate phases to achieve effective separation from mixtures.

Column chromatography is a widely used preparative technique to isolate desired compounds from a mixture in gram quantities or more. quora.com The separation is based on the differential adsorption of compounds to the stationary phase as the mobile phase flows through the column.

Normal-Phase Chromatography : In this mode, a polar stationary phase (e.g., silica (B1680970) gel or alumina) is used with a non-polar mobile phase (e.g., hexane, heptane, or a mixture with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane). For the separation of this compound, which is a relatively non-polar compound, it would elute relatively quickly with the non-polar solvent, while more polar impurities would be retained on the column. The choice of solvent or solvent system is critical to achieve optimal separation.

Reverse-Phase Chromatography : This technique employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., methanol, acetonitrile, water, or mixtures thereof). This compound, being non-polar, would strongly adhere to the stationary phase, requiring a less polar mobile phase for elution. This method is effective for separating it from more polar compounds that would elute earlier.

Flash Column Chromatography : This is a variation of column chromatography that uses moderate pressure to force the mobile phase through the column more quickly, reducing separation time. It can be applied in either normal-phase or reverse-phase mode and is a common method for rapid purification in organic synthesis.

The choice between these methods depends on the nature of the impurities to be removed. For separating isomers or compounds with very similar polarities, chromatographic approaches are often necessary. quora.com

High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster separation times compared to traditional column chromatography by using smaller stationary phase particles and high pressure to move the mobile phase.

Analytical HPLC : This is used for the identification and quantification of this compound. A C18 reverse-phase column is commonly used for separating halogenated hydrocarbons. nih.gov Due to the lack of a chromophore in this compound, a standard UV detector would not be effective. Instead, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable.

Preparative HPLC : The primary goal of preparative HPLC is to isolate and purify a significant quantity of a target compound for further use. teledynelabs.com The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. chromatographyonline.comyoutube.com A method developed at the analytical scale can be scaled up to a preparative system to purify larger amounts of this compound. chromatographyonline.comlcms.cz The collected fractions containing the purified compound can then be processed to remove the mobile phase solvent. chromatographyonline.com

| Technique | Stationary Phase Example | Mobile Phase Example | Application for this compound |

| Normal-Phase Column | Silica Gel | Hexane/Ethyl Acetate | Isolation from more polar impurities. |

| Reverse-Phase Column | C18-bonded Silica | Acetonitrile/Water | Isolation from more polar impurities. |

| Analytical HPLC | C18 column (e.g., 5 µm) | Methanol/Water | Quantification and purity assessment. |

| Preparative HPLC | C18 column (e.g., 21.2x150 mm) | Isocratic or gradient elution | Purification of gram-scale quantities. mdpi.com |

Gas Chromatography for Volatile Compound Separation and Quantification

Gas chromatography (GC) is the premier analytical technique for separating and quantifying volatile and thermally stable compounds like this compound. quora.com The separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.

The analysis of halogenated hydrocarbons is routinely performed using GC. epa.gov For compounds like this compound, a non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-5 or CP-Sil 5 CB), is typically employed. gcms.cznist.gov

Several detectors can be coupled with GC for the analysis of chlorinated hydrocarbons:

Electron Capture Detector (ECD) : This detector is highly sensitive and specific for electronegative compounds, such as halogenated hydrocarbons, making it ideal for trace analysis. epa.govusgs.gov

Mass Spectrometry (MS) : When coupled with GC, MS acts as a powerful detector that can not only quantify the compound but also provide structural information for definitive identification. usgs.govnih.govnih.govrsc.org Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte. nih.gov

Flame Ionization Detector (FID) : While a more general detector for organic compounds, it can also be used for quantification, though it is less sensitive to halogenated compounds compared to an ECD.

Studies on similar chlorinated alkanes have established GC methods with excellent linearity and low detection limits, often in the µg/L range. nih.govnih.gov Retention indices, which are standardized retention times, are also available for many halogenated alkanes on various column types, aiding in their identification. nist.govnist.gov

| Parameter | Typical Condition for Halogenated Alkanes | Reference |

| Column Type | Capillary, Fused Silica | gcms.cz |

| Stationary Phase | Polydimethylsiloxane (e.g., DB-624, CP-Sil 5 CB) | gcms.cznih.gov |

| Carrier Gas | Helium (He) or Nitrogen (N₂) | gcms.cznih.gov |

| Injection Mode | Split/Splitless or Headspace | gcms.cznih.gov |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) | epa.govusgs.govnih.gov |

| Temperature Program | Isothermal or Gradient (e.g., 50°C to 130°C) | gcms.cznist.gov |

Extraction and Isolation Strategies

Prior to chromatographic analysis, this compound often needs to be extracted from a sample matrix and concentrated. The choice of extraction technique depends on the sample type (e.g., water, soil, biological tissue) and the analyte's concentration.

Solvent extraction is a method to separate compounds based on their relative solubilities in two different immiscible liquids. wikipedia.orgorganomation.com

Liquid-Liquid Extraction (LLE) : This is a common technique where the sample is mixed with an immiscible solvent in which this compound has a high solubility. wikipedia.org Since this compound is a non-polar organic compound, it can be extracted from an aqueous solution using a non-polar organic solvent like hexane, ether, or dichloromethane. safeleaf.carochester.edu The organic layer containing the extracted compound is then separated from the aqueous layer. libretexts.org Multiple extractions are often performed to ensure quantitative recovery. libretexts.org

Supercritical Fluid Extraction (SFE) : SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. wikipedia.org Supercritical CO₂ is non-toxic, inexpensive, and its solvating power can be tuned by adjusting temperature and pressure. wikipedia.orgajgreenchem.com This allows for selective extraction. wikipedia.org For a non-polar compound like this compound, supercritical CO₂ would be an excellent "green" solvent choice. After extraction, the CO₂ can be easily removed by returning it to its gaseous state, leaving behind the pure, solvent-free analyte. thepharmajournal.com

Acid-Base Extraction : This is a type of LLE used to separate acidic, basic, and neutral compounds. wikipedia.orgmagritek.com As a neutral halogenated alkane, this compound will not react with aqueous acids or bases. magritek.com Therefore, this technique can be used to purify it from a mixture containing acidic (e.g., carboxylic acids, phenols) or basic (e.g., amines) impurities. umass.edulibretexts.org The mixture is dissolved in an organic solvent, and by washing with an aqueous acid, basic impurities are protonated and move to the aqueous layer. libretexts.org Subsequently washing with an aqueous base deprotonates acidic impurities, moving them to the aqueous layer. The this compound remains in the organic solvent throughout this process. libretexts.org

SPE and SPME are sample preparation techniques that concentrate analytes from a large sample volume onto a solid sorbent, from which they are later eluted or desorbed for analysis.

Advanced Separation Methodologies (e.g., Gel Permeation Chromatography, Molecular Distillation)

While standard chromatographic techniques are often sufficient for routine analysis, advanced separation methodologies can be employed for more challenging purification or characterization tasks involving this compound and related chlorinated hydrocarbons.

Gel Permeation Chromatography (GPC) , a subset of size-exclusion chromatography, separates molecules based on their hydrodynamic volume or size in solution. For a relatively small molecule like this compound, GPC would be most useful for separating it from polymeric materials or much larger molecules. In a research context, this could involve removing high-molecular-weight byproducts or oligomers formed during synthesis. The selection of the column (gel) is critical and is based on the molecular weight range of the components in the sample.

Molecular Distillation is a purification technique conducted under high vacuum, which allows for the distillation of thermally sensitive or high-boiling-point compounds at lower temperatures than traditional distillation. popeinc.com This method is particularly advantageous for chlorinated hydrocarbons, which can be prone to decomposition at elevated temperatures. google.com Molecular distillation separates compounds based on their molecular weight, with lighter molecules evaporating more readily. This technique could be applied to purify this compound from less volatile impurities.

| Technique | Principle of Separation | Application for this compound | Typical Operating Conditions |

| Gel Permeation Chromatography (GPC) | Molecular size (hydrodynamic volume) | Separation from polymeric materials or high-molecular-weight byproducts. | Stationary Phase: Cross-linked polystyrene-divinylbenzene beads. Mobile Phase: Tetrahydrofuran (THF), Toluene. Detector: Refractive Index (RI). |

| Molecular Distillation | Molecular weight | Purification from high-boiling or non-volatile impurities at reduced temperatures to prevent thermal decomposition. popeinc.com | Pressure: High vacuum (e.g., < 1 Pa). Temperature: Dependent on the vapor pressure of the compound, significantly lower than atmospheric boiling point. |

Sample Preparation Protocols for Enhanced Analytical Resolution (e.g., derivatization for characterization)

Effective sample preparation is crucial for achieving high resolution and sensitivity in the chromatographic analysis of this compound. The primary goals of sample preparation are to extract the analyte from the sample matrix, concentrate it, and remove interfering substances.

For analysis by Gas Chromatography (GC), a common technique for volatile halogenated compounds, sample preparation typically involves dissolving the sample in a suitable volatile solvent. libretexts.orglibretexts.org The choice of solvent is critical to ensure compatibility with the GC column and detector. ru.nl

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. weber.hu For halogenated alkanes like this compound, derivatization is generally not required for standard GC analysis as they are typically volatile and thermally stable enough. However, in specific research contexts, derivatization might be employed to enhance detectability by specific detectors or to improve chromatographic behavior, especially if polar functional groups are present in related analytes within a complex mixture. libretexts.org For instance, if this compound were part of a mixture containing alcohols or amines, derivatization of those other components via silylation or acylation could improve their separation from the non-derivatized chlorinated alkane. youtube.com

The following table outlines a general sample preparation protocol for the GC analysis of a sample potentially containing this compound.

| Step | Procedure | Purpose | Example Parameters |

| 1. Extraction | If the analyte is in a solid or liquid matrix, a solvent extraction is performed. | To transfer this compound from the sample matrix into a solvent suitable for analysis. | Solvent: Dichloromethane, Hexane. ru.nlindianjnephrol.orgMethod: Sonication or liquid-liquid extraction. |

| 2. Concentration | The solvent extract may be concentrated to increase the analyte concentration. | To improve detection limits for trace analysis. | Method: Gentle nitrogen evaporation. indianjnephrol.org |

| 3. Dilution & Filtration | The concentrated sample is diluted to an appropriate concentration for GC analysis and filtered. | To ensure the concentration is within the linear range of the detector and to remove particulate matter that could damage the GC system. indianjnephrol.org | Solvent: The same solvent used for extraction. Filter: 0.22 µm syringe filter. indianjnephrol.org |

| 4. (Optional) Derivatization | Chemical modification of interfering compounds in the sample. | To improve the chromatographic separation of this compound from co-eluting species by altering their volatility or polarity. weber.hu | Reagents: Silylating agents (e.g., BSTFA) or acylating agents for polar interferents. |

Theoretical and Computational Chemistry Studies on 3 Dichloromethyl Pentane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for investigating the electronic structure and predicting various molecular properties of a compound like 3-(Dichloromethyl)pentane. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed insights into the behavior of electrons within a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. uni.lunih.gov Several functionals are available, each with varying levels of accuracy and computational cost.

For a hypothetical study on this compound, functionals such as B3LYP , a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, would be a common starting point for geometry optimization and frequency calculations. mdpi.com More modern functionals like M06-2X , which is a meta-hybrid GGA functional, and CAM-B3LYP , a range-separated hybrid functional, are often employed for more accurate energy calculations, especially for systems where non-covalent interactions or charge transfer are important. mdpi.com

Table 1: Hypothetical Application of DFT Functionals to this compound

| Functional | Potential Application |

| B3LYP | Geometry optimization, vibrational frequency analysis, general electronic structure. |

| M06-2X | More accurate thermochemistry, kinetics, and analysis of non-covalent interactions. |

| CAM-B3LYP | Calculation of electronic excitation energies and charge-transfer properties. |

Basis Set Selection and Optimization

The choice of a basis set is crucial in any quantum chemical calculation as it defines the set of mathematical functions used to build the molecular orbitals. The selection of a basis set is a trade-off between accuracy and computational cost.

For a molecule like this compound, which contains chlorine atoms, a Pople-style basis set such as 6-31G(d,p) would be a common starting point for initial calculations. For higher accuracy, larger basis sets like 6-311+G(2d,p) or correlation-consistent basis sets from the aug-cc-pVTZ family would be employed. The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is important for accurately describing the electron distribution, especially around the electronegative chlorine atoms. uni.lucmu.edumit.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the conformational landscape and dynamic behavior of molecules over time.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Mechanics (MM) methods use classical physics to model the potential energy of a molecule. These methods are computationally much less expensive than quantum mechanical calculations and are suitable for studying large systems or for extensive conformational searches.

Molecular Dynamics (MD) simulations use the forces calculated by a force field (a set of parameters for the MM energy function) to simulate the motion of atoms over time. koreascience.kr An MD simulation of this compound would allow for the exploration of its various possible conformations by simulating its dynamic behavior at a given temperature. fossee.in

Conformational Analysis and Potential Energy Surface Mapping

The results from MM and MD simulations can be used to perform a detailed conformational analysis . This involves identifying the low-energy conformations (conformers) of this compound and understanding the energy barriers between them. This information can be used to construct a potential energy surface (PES) , which provides a map of the energy of the molecule as a function of its geometry. A detailed PES is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Anti | 0.00 | C-C-C-C = 180° |

| Gauche 1 | Hypothetical Value | C-C-C-C = 60° |

| Gauche 2 | Hypothetical Value | C-C-C-C = -60° |

Note: The values in this table are purely hypothetical and are for illustrative purposes only, as no specific data for this compound was found.

Analysis of Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and intermolecular interactions. Computational methods such as Density Functional Theory (DFT) are employed to calculate these properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO, conversely, acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a quantitative measure of the molecule's reactivity profile.

Illustrative Data Table for Global Reactivity Descriptors: Note: The following values are hypothetical, presented to illustrate the typical output of such a computational analysis, as specific published data for this compound is unavailable.

| Parameter | Formula | Significance | Hypothetical Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | -11.5 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 10.7 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 11.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron | 0.8 eV |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 6.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 5.35 eV |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.093 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 3.54 eV |

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. ugm.ac.idresearchgate.net This method is highly effective for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. ugm.ac.idacadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

For this compound, NBO analysis would reveal charge distribution and key stabilizing interactions. Significant hyperconjugative interactions would likely be observed between C-H or C-C sigma (σ) bonding orbitals and the antibonding sigma-star (σ*) orbitals of the C-Cl bonds. This delocalization helps to stabilize the molecule. The analysis also provides natural atomic charges, which would likely show a significant positive charge on the carbon of the dichloromethyl group and negative charges on the chlorine atoms due to the high electronegativity of chlorine.

Illustrative Data Table for NBO Analysis: Note: This table presents hypothetical donor-acceptor interactions and their stabilization energies to demonstrate the format of NBO results. Specific data for this compound is not available.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| σ(C-H) | σ*(C-Cl) | 2.1 | Hyperconjugation |

| σ(C-C) | σ*(C-Cl) | 1.8 | Hyperconjugation |

| LP(Cl) | σ*(C-C) | 0.9 | Lone Pair Delocalization |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netreadthedocs.io It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de MEP maps use a color scale where red typically indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). wolfram.com Green and yellow represent areas with intermediate or near-zero potential. wolfram.com

In a theoretical MEP map of this compound, the regions surrounding the two chlorine atoms would be expected to be colored red or orange, indicating a high electron density and their role as potential nucleophilic sites. Conversely, the area around the hydrogen atoms, particularly the one on the dichloromethyl carbon, would likely show a blueish hue, indicating an electron-deficient region and a potential site for electrophilic interaction.

Prediction and Validation of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)

Computational chemistry allows for the prediction of various spectroscopic data, which can be compared with experimental results for validation. DFT calculations are commonly used to predict vibrational (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

For this compound, calculating the vibrational frequencies would help in assigning the characteristic stretching and bending modes. Key frequencies would include C-H stretching, C-C stretching, and prominent C-Cl stretching modes.

Similarly, predicting ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation. The calculations would likely show that the proton and carbon atoms of the dichloromethyl group (-CHCl₂) are significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the chlorine atoms.

Illustrative Data Table for Predicted Spectroscopic Data: Note: The values below are hypothetical examples of what a computational study might predict. They are not based on published data for this specific compound.

| Parameter | Atom/Group | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift | -CHCl₂ | 5.5 - 6.0 ppm |

| ¹³C NMR Chemical Shift | -CHCl₂ | 80 - 90 ppm |

| Vibrational Frequency | C-Cl Stretch | 650 - 750 cm⁻¹ |

Computational Thermodynamics and Kinetics for Reaction Feasibility and Rates

Theoretical calculations can predict the thermodynamic feasibility and kinetic rates of chemical reactions. By calculating the Gibbs free energy change (ΔG), one can determine if a reaction is spontaneous (ΔG < 0) or non-spontaneous (ΔG > 0). Kinetic analysis involves locating the transition state structure and calculating the activation energy (Ea), which determines the reaction rate.

For this compound, such studies could investigate potential degradation pathways, such as nucleophilic substitution or elimination reactions. For instance, the reaction with a nucleophile like OH⁻ could be modeled to determine if substitution of one or both chlorine atoms is thermodynamically favorable and to calculate the energy barrier for the reaction. These calculations would be critical for understanding the compound's environmental fate and chemical stability.

Lack of Publicly Available Research Data on this compound Precludes Article Generation

Following a comprehensive investigation of scientific databases and chemical literature, it has been determined that there is a significant absence of specific research data concerning the chemical compound This compound . This scarcity of information directly pertaining to its chemical transformations, derivatives, and specific applications prevents the generation of a detailed and scientifically accurate article as requested.

The initial research plan to gather data on the functionalization of the dichloromethyl moiety, including nucleophilic substitution, reductive, and oxidative transformations, yielded no specific results for this compound. Similarly, searches for reactions involving its pentane (B18724) backbone, such as alkylation, arylation, and cyclization reactions, exclusively returned information on related but distinct compounds.

While general principles of reactivity for the broader class of gem-dichloroalkanes are established in organic chemistry, the strict requirement to focus solely on this compound and to provide detailed research findings and data tables cannot be met. Extrapolating from general chemical behaviors without specific experimental data for the target compound would not adhere to the required standards of scientific accuracy.

Further attempts to locate any documented synthesis or application of derivatized this compound analogs also proved unsuccessful. The available literature focuses on more common chlorinated alkanes or other functionalized pentane structures.

Given the constraints and the lack of specific data, the creation of an authoritative and informative article strictly adhering to the provided outline for this compound is not feasible at this time.

An exploration of the chemical transformations and derivatives of this compound reveals its potential role in the synthesis of diverse and complex molecular structures. While direct research on this specific compound is limited, its chemical nature as a geminal dihalide and a chlorinated alkane positions it as a plausible precursor in several key synthetic pathways. This article delves into its prospective utility in creating pentanedione derivatives, functionalized bicyclo[1.1.1]pentanes, and provides context within the broader landscape of chlorinated pentane isomers.

1 Pentanedione Derivatives as Synthetic Intermediates

The transformation of geminal dihalides—compounds featuring two halogen atoms on the same carbon—into carbonyl compounds is a well-established reaction in organic chemistry. askfilo.comwikipedia.org This process, known as geminal halide hydrolysis, typically occurs in the presence of water or a hydroxide (B78521) ion and yields ketones from secondary dihalides or aldehydes from primary dihalides. wikipedia.orgvedantu.com

The reaction mechanism proceeds through a nucleophilic aliphatic substitution, where a hydroxide ion replaces one of the halide atoms to form a gem-halohydrin intermediate. wikipedia.org This intermediate is generally unstable. The newly introduced hydroxyl group facilitates the expulsion of the second halide, leading to the formation of a carbonyl group. wikipedia.org When the geminal dihalide is located on a non-terminal carbon atom, this hydrolysis results in the formation of a ketone. quora.com For instance, the hydrolysis of 3,3-dichloropentane (B14706301) with aqueous potassium hydroxide (KOH) yields diethyl ketone. quora.com

While specific studies detailing the conversion of this compound to a pentanedione derivative are not prominent, the underlying principle of gem-dihalide hydrolysis suggests its potential as a precursor. A related dichloropentane (B13834815) isomer could theoretically be hydrolyzed to form a pentanedione, which are valuable intermediates in the synthesis of liquid crystals, including pyrazoles and isoxazoles. unirioja.es

General Reaction of Geminal Dihalide Hydrolysis:

| Reactant Type | Intermediate | Product Type |

|---|---|---|

| Primary Gem-Dihalide | Gem-Halohydrin | Aldehyde |

2 Halogenated Bicyclo[1.1.1]pentane Derivatives and Their Functionalization

Bicyclo[1.1.1]pentanes (BCPs) have garnered significant interest in medicinal chemistry, where they serve as bioisosteres for structures like para-substituted benzene (B151609) rings, alkynes, and t-butyl groups. hznu.edu.cnnih.gov Modern synthetic strategies for creating functionalized BCPs often rely on the unique reactivity of [1.1.1]propellane. nih.govacs.org

A primary method for synthesizing BCPs involves the atom-transfer radical addition (ATRA) of alkyl halides to tricyclo[1.1.1.0¹³]pentane (TCP), the precursor to [1.1.1]propellane. rsc.org This approach demonstrates a broad substrate scope, accommodating a variety of alkyl chlorides, bromides, and iodides under mild conditions. hznu.edu.cnnih.govacs.org The reaction can be initiated using triethylborane (B153662) or through photoredox catalysis, which allows for the functionalization of even non-stabilized sp³ radicals. nih.govrsc.org

The process involves the generation of an alkyl radical from the alkyl halide, which then adds across the central bond of the [1.1.1]propellane. hznu.edu.cn This forms a BCP radical intermediate that is subsequently trapped by a halogen atom to yield the 1-halo-3-alkyl-bicyclo[1.1.1]pentane derivative. rsc.org

Although no specific examples utilizing this compound are documented, its structure as an alkyl chloride makes it a plausible candidate for this type of transformation. Such a reaction would yield a BCP derivative functionalized with a dichloromethylpentyl group at one of the bridgehead positions. These halogenated BCP products are versatile and can be further functionalized into other derivatives, including alcohols and carbonyls. rsc.org

Methods for BCP Synthesis from Alkyl Halides:

| Method | Initiator/Catalyst | Alkyl Halide Scope | Key Feature |

|---|---|---|---|

| Atom-Transfer Radical Addition (ATRA) | Triethylborane | Iodides, Bromides | Mild conditions, good functional group tolerance. nih.gov |

| Photocatalytic Minisci-type Reaction | Photoredox Catalyst (e.g., Ir(ppy)₃) | Chlorides, Bromides, Iodides | High yields, suitable for late-stage functionalization. hznu.edu.cnnih.govacs.org |

Chemical Transformations and Derivatives of 3 Dichloromethyl Pentane

3 Synthesis and Investigation of Other Chlorinated Pentane (B18724) Isomers

The study of 3-(dichloromethyl)pentane is contextualized by the rich isomerism of chlorinated pentanes. The structure of the parent alkane significantly influences the variety and distribution of chlorination products. wikipedia.orgquora.com Pentane itself exists as three structural isomers: n-pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane). wikipedia.orgquora.com

Free-radical chlorination of n-pentane is unselective and results in a mixture of three possible monochlorinated constitutional isomers: 1-chloropentane, 2-chloropentane, and 3-chloropentane (B1594929). masterorganicchemistry.compearson.com The relative yields of these isomers are determined by the number of primary versus secondary hydrogens and the higher reactivity of secondary C-H bonds. pearson.com Isopentane can yield four different monochlorinated isomers, while the high symmetry of neopentane means all its hydrogen atoms are equivalent, leading to only a single monochlorination product. curlyarrows.com

Moving beyond monochlorination, dichlorinated pentanes exhibit even greater isomeric complexity, including stereoisomerism. For example, 2,3-dichloropentane (B1606421) and 2,4-dichloropentane (B1605460) exist as stereoisomers. slideshare.netresearchgate.net Conformational analyses of these isomers, such as the meso and d,l forms of 2,4-dichloropentane, have been conducted using vibrational and NMR spectroscopy to understand their structural preferences. researchgate.net These detailed investigations into the various isomers provide a fundamental framework for understanding the physical and chemical properties of any specific chlorinated pentane, including this compound.

Isomers from Monochlorination of Pentanes:

| Parent Alkane | Number of Possible Monochloro-Isomers | Isomer Names |

|---|---|---|

| n-Pentane | 3 | 1-chloropentane, 2-chloropentane, 3-chloropentane masterorganicchemistry.com |

| Isopentane | 4 | 1-chloro-3-methylbutane, 2-chloro-3-methylbutane, 2-chloro-2-methylbutane, 1-chloro-2-methylbutane (B150327) curlyarrows.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1,1-propellane |

| 1-chloro-2,2-dimethylpropane |

| 1-chloro-2-methylbutane |

| 1-chloro-3-methylbutane |

| 1-chloropentane |

| 1-halo-3-alkyl-bicyclo[1.1.1]pentane |

| 2,3-dichloropentane |

| 2,4-dichloropentane |

| 2-chloro-2-methylbutane |

| 2-chloro-3-methylbutane |

| 2-chloropentane |

| 3,3-dichloropentane (B14706301) |

| This compound |

| 3-chloropentane |

| Bicyclo[1.1.1]pentane |

| Diethyl ketone |

| Isoxazole |

| Isopentane |

| n-pentane |

| Neopentane |

| Pentanedione |

| Pyrazole |

Applications of 3 Dichloromethyl Pentane and Its Derivatives in Chemical Sciences

Role as Synthetic Intermediates in Advanced Organic Synthesis

There is no available research to support the use of 3-(Dichloromethyl)pentane or its derivatives as precursors for the synthesis of heterocyclic compounds or as building blocks for complex molecular architectures.

Precursors for Heterocyclic Compound Synthesis (e.g., pyrazoles, isoxazoles, pyrimidines, piperidones)

No studies have been found that describe the utilization of this compound in the synthesis of pyrazoles, isoxazoles, pyrimidines, piperidones, or any other heterocyclic compounds.

Utilization in Material Science and Supramolecular Chemistry

There is a lack of information on the application of this compound and its derivatives within the field of material science and supramolecular chemistry.

Development of Mesogenic Compounds for Liquid Crystalline Applications

No published research indicates that this compound has been investigated or used in the development of mesogenic compounds for liquid crystal applications.

Contributions to Organic Gelators and Self-Assembled Systems

There is no evidence to suggest that this compound or its derivatives have been employed in the creation of organic gelators or other self-assembled systems.

Potential in Catalysis and Organometallic Chemistry

No literature has been found that explores the potential of this compound in the fields of catalysis or organometallic chemistry.

Information regarding "this compound" is not available in the public domain.

Extensive research has yielded no specific scientific or technical data for the chemical compound "this compound." Information regarding its properties, synthesis, applications, derivatives, or any related research avenues could not be found in publicly accessible chemical databases and scientific literature.

The search results did provide information on a related but distinct compound, 3-(chloromethyl)pentane , as well as general information on the broader class of halogenated alkanes . However, no scholarly or commercial sources were identified that specifically describe, synthesize, or study this compound.

This lack of information prevents the creation of a detailed and accurate article on this specific compound as requested. Any attempt to generate content based on the provided outline would be speculative and not based on factual, verifiable scientific data.

Therefore, the requested article on "this compound" cannot be generated at this time due to the absence of foundational information about this specific chemical entity.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 3-(dichloromethyl)pentane with high purity, and how can impurities affect downstream applications?

- Methodological Answer : Synthesis typically involves radical chlorination of 3-methylpentane or nucleophilic substitution of 3-bromopentane using chlorinating agents (e.g., Cl2 or SOCl2). Impurities like residual solvents or unreacted precursors can skew reaction kinetics or product yields. For purity validation, use gas chromatography (GC) coupled with mass spectrometry (MS) to identify contaminants (e.g., dichloromethane or chloroalkane byproducts) . Calorimetric analysis (ΔfH°liquid) from NIST data can further confirm thermodynamic consistency .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR reveals splitting patterns for methyl and dichloromethyl groups (δ 1.2–1.5 ppm for CH3, δ 3.0–3.5 ppm for CHCl2). <sup>13</sup>C NMR distinguishes carbons adjacent to electronegative Cl atoms (δ 40–50 ppm for C-Cl).

- IR : C-Cl stretching vibrations appear at 550–750 cm<sup>-1</sup>. Compare with reference spectra of analogous compounds (e.g., 3-chloro-3-methylpentane) to resolve ambiguities .

- MS : Electron ionization fragments the molecule at the dichloromethyl group, producing ions like [C5H9Cl2]<sup>+</sup> (m/z 139) .

Q. What thermodynamic data (e.g., boiling point, enthalpy of formation) are available for this compound, and how can they inform reaction design?

- Methodological Answer : NIST’s Standard Reference Database provides condensed-phase thermochemistry data (e.g., Tboil ≈ 120–130°C extrapolated from 3-chloro-3-methylpentane ). Enthalpy of formation (ΔfH°liquid) can be estimated via Benson group-additivity rules or compared to dichloroalkane analogs (e.g., 1,2-dichloropropane ). These data aid in optimizing distillation or reflux conditions.

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in elimination vs. substitution reactions?

- Methodological Answer : Steric hindrance at the dichloromethyl group favors elimination (e.g., dehydrochlorination to form alkenes) over nucleophilic substitution. For example, base-induced elimination with KOH/EtOH produces 3-methyl-2-pentene (cis/trans mixture), confirmed by GC retention indices and NMR . Electronic effects (Cl’s electronegativity) polarize the C-Cl bond, making β-hydrogens more acidic and prone to elimination. Computational studies (DFT) can model transition states to predict major pathways .

Q. What strategies resolve contradictions in reported catalytic efficiencies for dehydrochlorination of this compound?

- Methodological Answer : Discrepancies in HCl yield (e.g., higher purity vs. impure reactants ) require controlled experiments:

- Purity Control : Use GC-MS to quantify impurities (e.g., trichloro derivatives) in commercial samples.

- Catalyst Screening : Compare OACC and OST3-9 chars via BET surface area analysis and temperature-programmed desorption (TPD) to assess active sites.

- Kinetic Modeling : Fit rate constants to Arrhenius plots under varying temperatures (200–300°C) to isolate catalyst-specific effects .

Q. How can researchers design regioselective functionalization of this compound for applications in polymer science or pharmaceuticals?

- Methodological Answer :

- Radical Functionalization : Use AIBN as an initiator for grafting acrylate monomers onto the dichloromethyl group. Monitor degree of functionalization via <sup>19</sup>F NMR if fluorinated monomers are used .

- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids, leveraging the C-Cl bond’s reactivity. Optimize ligand systems (e.g., PPh3) to suppress β-hydride elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.